2-Chloro-4-fluorobenzamide
Overview
Description
2-Chloro-4-fluorobenzamide is a chemical compound with the molecular formula C7H5ClFNO . It has a molecular weight of 173.57 . It is a solid substance .
Synthesis Analysis
The synthesis of this compound involves several steps. One strategy involves starting from the bromobenzoic acid derivative and the sulfonamide. The coupling to the pyrimidine moiety is performed via a nucleophilic substitution of 2-chloro-4-methylpyrimidine facilitated by lithiation of the 4-methyl using LiHMDS .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H5ClFNO/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H, (H2,10,11) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 152°C and a boiling point of 147-149°C . It is typically stored at ambient temperature .Scientific Research Applications
1. Organic Synthesis2-Chloro-4-fluorobenzamide serves as a valuable building block in organic synthesis. Chemists utilize it to construct more complex molecules through various chemical reactions. Its substituent groups, chlorine, and fluorine, make it a versatile starting material for the creation of novel compounds, including pharmaceutical intermediates and agrochemicals (Reference: Chemistry World).
Safety and Hazards
The safety information for 2-Chloro-4-fluorobenzamide includes several hazard statements: H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
2-chloro-4-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQZTMMWBKPFSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335105 | |
Record name | 2-Chloro-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80335105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88578-90-9 | |
Record name | 2-Chloro-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80335105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 88578-90-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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